molecular formula C11H23N3O3S B14914396 n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide

n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide

Cat. No.: B14914396
M. Wt: 277.39 g/mol
InChI Key: WOXGQGCWGSMLJK-UHFFFAOYSA-N
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Description

n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide is a synthetic compound with the molecular formula C11H23N3O3S and a molecular weight of 277.38 g/mol . This compound is part of the piperazine family, which is known for its diverse pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide typically involves the reaction of piperazine derivatives with ethyl acetamide and propylsulfonyl chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) and is catalyzed by a base like triethylamine (TEA) . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular functions. The compound’s sulfonyl group is particularly important for its binding affinity and specificity . Molecular docking studies and kinetic analyses are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H23N3O3S

Molecular Weight

277.39 g/mol

IUPAC Name

N-ethyl-2-(4-propylsulfonylpiperazin-1-yl)acetamide

InChI

InChI=1S/C11H23N3O3S/c1-3-9-18(16,17)14-7-5-13(6-8-14)10-11(15)12-4-2/h3-10H2,1-2H3,(H,12,15)

InChI Key

WOXGQGCWGSMLJK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC(=O)NCC

Origin of Product

United States

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